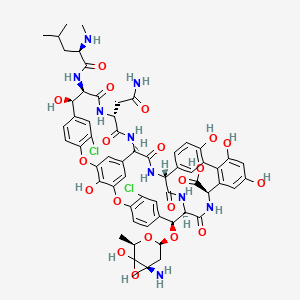

Chromophore (Thr-Leu-Gly)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromophore (Thr-Leu-Gly) is a tripeptide chromophore found in certain fluorescent proteins, such as green fluorescent proteins. The chromophore is formed through a series of post-translational modifications of the protein backbone, resulting in a structure that can absorb and emit light. This property makes it highly valuable in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chromophore (Thr-Leu-Gly) involves the cyclization of the protein backbone, followed by oxidation and dehydration reactions. The primary structure of the chromophore consists of the amino acids threonine, leucine, and glycine. The cyclization reaction forms an imidazolone ring, which is crucial for the chromophore’s fluorescent properties .

Industrial Production Methods: Industrial production of Chromophore (Thr-Leu-Gly) typically involves recombinant DNA technology. Genes encoding the fluorescent protein are inserted into bacterial or yeast cells, which then express the protein. The protein is subsequently purified, and the chromophore is formed through post-translational modifications within the protein structure .

化学反応の分析

Types of Reactions: Chromophore (Thr-Leu-Gly) undergoes several types of chemical reactions, including:

Oxidation: The formation of the chromophore involves the oxidation of the threonine residue.

Cyclization: The cyclization of the protein backbone is a key step in the formation of the imidazolone ring.

Dehydration: Dehydration reactions are involved in stabilizing the chromophore structure.

Common Reagents and Conditions:

Oxidizing Agents: Molecular oxygen is commonly involved in the oxidation steps.

Cyclization Conditions: The cyclization reaction is facilitated by the protein’s tertiary structure, which brings the necessary residues into close proximity.

Dehydration Conditions: Dehydration typically occurs under physiological conditions within the protein environment.

Major Products: The major product of these reactions is the mature chromophore, which exhibits fluorescence upon excitation with visible light .

科学的研究の応用

Chromophore (Thr-Leu-Gly) has a wide range of scientific research applications, including:

Biochemistry: Used as a fluorescent marker to study protein localization and interactions within cells.

Molecular Biology: Employed in techniques such as fluorescence resonance energy transfer (FRET) to monitor molecular interactions in real-time.

Industry: Applied in the development of biosensors and diagnostic tools for detecting various biomolecules.

作用機序

The mechanism of action of Chromophore (Thr-Leu-Gly) involves the absorption of light, which excites the chromophore to a higher energy state. Upon returning to the ground state, the chromophore emits light, resulting in fluorescence. The molecular targets and pathways involved include the protein’s tertiary structure, which stabilizes the chromophore and facilitates its fluorescent properties .

類似化合物との比較

Chromophore (Ser-Tyr-Gly): Found in green fluorescent proteins, this chromophore has a similar structure but different amino acid composition.

Chromophore (Met-Tyr-Gly): Another variant with methionine instead of threonine, exhibiting different spectral properties.

Uniqueness: Chromophore (Thr-Leu-Gly) is unique due to its specific amino acid composition, which results in distinct fluorescent properties. The presence of leucine instead of tyrosine or methionine alters the chromophore’s absorption and emission spectra, making it suitable for specific applications where other chromophores may not be as effective .

特性

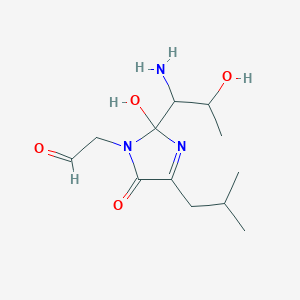

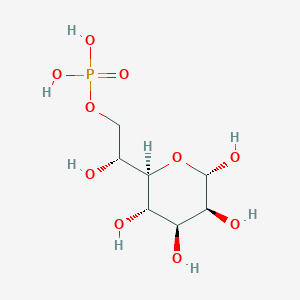

分子式 |

C12H21N3O4 |

|---|---|

分子量 |

271.31 g/mol |

IUPAC名 |

2-[2-(1-amino-2-hydroxypropyl)-2-hydroxy-4-(2-methylpropyl)-5-oxoimidazol-1-yl]acetaldehyde |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)6-9-11(18)15(4-5-16)12(19,14-9)10(13)8(3)17/h5,7-8,10,17,19H,4,6,13H2,1-3H3 |

InChIキー |

WOCXRZLDLXIZRL-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=NC(N(C1=O)CC=O)(C(C(C)O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)

![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)

![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)

![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)

![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)

![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)